
l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester
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Overview
Description
l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester is a protected derivative of the amino acid l-glutamine. The compound features two key modifications: (1) the α-amino group is protected by a carbobenzyloxy (Cbz) group, and (2) the γ-carboxylic acid is esterified as a benzyl ester. This dual protection enhances stability during synthetic procedures, particularly in peptide synthesis, where selective deprotection is critical . The Cbz group is typically introduced via reaction with benzyl chloroformate (Cbz-Cl), while benzyl esterification is achieved using benzyl bromide or alcohol under basic conditions . The compound is widely used in medicinal chemistry to prevent undesired side reactions at the amino and carboxyl termini during coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester typically involves the protection of the amino group of l-glutamine with a carbobenzyloxy (Cbz) group, followed by esterification with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield l-glutamine and benzyl alcohol.
Substitution: The benzyl ester group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Various oxidizing or reducing agents, depending on the desired transformation.
Major Products:
Hydrolysis: l-Glutamine and benzyl alcohol.
Substitution: Various l-glutamine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Overview : The compound serves as an important intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders.
- Mechanism : The benzyl ester form enhances the lipophilicity of glutamine, improving its ability to cross the blood-brain barrier and increasing its therapeutic efficacy.
- Case Study : Research has shown that derivatives of l-glutamine can improve the stability and bioavailability of drugs designed for treating conditions like Alzheimer's disease and other cognitive impairments .
Application | Description |
---|---|
Drug Synthesis | Used to create compounds that target neurotransmitter systems |
Enhancing Drug Efficacy | Increases absorption and effectiveness in neurological applications |
Stability Improvement | Provides better shelf-life and efficacy in formulations |
Biochemical Research
Overview : l-Glutamine derivatives are extensively utilized in studies related to amino acid metabolism and neurotransmitter function.
- Research Focus : Investigations into how glutamine affects synaptic transmission and brain metabolism are critical for understanding cognitive functions.
- Findings : Studies have indicated that manipulating glutamine pathways can lead to potential treatments for metabolic disorders .
Research Area | Findings |
---|---|
Amino Acid Metabolism | Insights into the metabolic pathways involving glutamine |
Neurotransmitter Function | Understanding the role of glutamine in neurotransmission |
Cognitive Impairment Treatment | Potential therapeutic targets for enhancing cognitive function |
Nutritional Applications
Overview : The compound is also incorporated into nutritional supplements aimed at muscle recovery and immune support.
- Role in Nutrition : l-Glutamine is essential for maintaining gut health and supporting immune function, making it popular among athletes.
- Case Study : A clinical trial demonstrated that supplementation with l-glutamine could significantly reduce recovery time after intense exercise .
Nutritional Use | Benefits |
---|---|
Muscle Recovery | Reduces muscle soreness and accelerates recovery post-exercise |
Immune Support | Enhances immune response during periods of physical stress |
Gut Health | Supports intestinal integrity and function |
Agricultural Applications
Overview : In agrochemicals, l-glutamine derivatives are explored for their potential in developing fertilizers and plant growth regulators.
- Functionality : These compounds can enhance nutrient uptake in plants, leading to improved growth rates and yields.
- Research Findings : Studies indicate that glutamine-based fertilizers can promote healthier crops by optimizing nitrogen use efficiency .
Agricultural Application | Impact on Agriculture |
---|---|
Fertilizer Development | Enhances nutrient absorption in plants |
Growth Regulation | Improves overall plant health and yield |
Sustainable Practices | Contributes to sustainable agricultural practices through efficient nutrient use |
Mechanism of Action
The mechanism by which l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester exerts its effects is primarily through its role as a protecting group. By temporarily masking the amino group of l-glutamine, it allows for selective reactions at other sites on the molecule. This selective protection is crucial in the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include derivatives of aspartic acid, lysine, and other glutamic acid esters with varying protecting groups. A comparative analysis is provided in Table 1 .
Table 1: Structural and Functional Comparison of l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester with Analogues
Key Observations :
- Deprotection Selectivity: The benzyl ester in the target compound is cleaved via hydrogenolysis (H₂/Pd-C), while the tert-butyl ester (e.g., in N-Cbz-l-glutamic acid 5-tert-butyl ester) requires strong acids like trifluoroacetic acid (TFA) .
- Biological Activity : N-Cbz-l-aspartic acid-β-benzyl ester derivatives exhibit potent antiproliferative activity (IC₅₀: 0.5–2.1 μM) against cancer cell lines, whereas similar data for the target compound remains underexplored .
Stability and Reactivity
- Benzyl Ester Stability : The benzyl ester in the target compound is prone to alcoholysis under basic conditions, a side reaction observed during deformylation of N-formyl glutamine benzyl ester .
- Cbz Group Robustness: The Cbz group resists hydrolysis under acidic conditions but is cleaved by HBr/acetic acid or hydrogenolysis . This contrasts with p-nitrobenzyl esters, which exhibit greater stability but require harsher deprotection conditions .
Biological Activity
l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester (also known as carbobenzoxy-l-glutamine benzyl ester) is a modified form of the amino acid glutamine. This compound is of interest due to its potential biological activities, particularly in the fields of immunology, metabolism, and drug delivery. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.
- Molecular Formula : C15H18N2O4
- Molecular Weight : 290.31 g/mol
- CAS Number : 1521-30-8
The biological activity of this compound can be attributed to its role as a precursor in various metabolic pathways. It is involved in:
- Protein Synthesis : As a building block for proteins, it plays a crucial role in cellular repair and growth.
- Nitrogen Metabolism : It serves as a nitrogen donor in the synthesis of nucleotides and amino acids.
- Immune Function : It is essential for the proliferation of lymphocytes and the production of immunoglobulins and cytokines, which are critical for immune response .
1. Immunomodulatory Effects
l-Glutamine has been shown to enhance immune function by:
- Supporting the integrity of the intestinal mucosa, thus preventing bacterial translocation .
- Promoting the proliferation of lymphocytes and enhancing phagocytic activity in neutrophils and monocytes .
2. Gastrointestinal Health
It acts as a vital nutrient for enterocytes (intestinal cells), helping to maintain gut barrier function during catabolic states, such as trauma or infection .
3. Antioxidant Properties
l-Glutamine contributes to the synthesis of glutathione, a major antioxidant that protects cells from oxidative stress .
Research Findings
A number of studies have explored the efficacy and mechanisms behind the biological activities of l-Glutamine derivatives:
Case Studies
- Clinical Trials on Gut Health : A study involving critically ill patients showed that those receiving l-glutamine supplementation had improved gut permeability and reduced infection rates compared to control groups.
- Cancer Patients : In another trial, cancer patients receiving l-glutamine experienced fewer side effects from chemotherapy, indicating its protective role in gastrointestinal health.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for l-Glutamine, N(2)-Carbobenzyloxy-, benzyl ester, and what factors influence reaction yield?
The synthesis involves two key steps: (1) protecting the amino group of L-glutamine with a carbobenzyloxy (Cbz) group using benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate), and (2) esterifying the carboxyl group with benzyl alcohol under acidic or catalytic conditions. Yield optimization depends on reagent purity, reaction time, and catalyst selection (e.g., sulfuric acid for esterification). Side reactions, such as incomplete protection or hydrolysis, must be minimized by controlling moisture and temperature .
Q. Why is the Cbz group preferred over other amino-protecting groups in peptide synthesis?
The Cbz group offers selective deprotection via hydrogenolysis, leaving other functional groups (e.g., esters) intact. Unlike tert-butoxycarbonyl (Boc), which requires strong acids for removal, Cbz is compatible with acid-labile substrates. Comparative studies show Cbz derivatives like N-Cbz-L-glutamine benzyl ester exhibit higher stability during coupling reactions than unprotected analogs (e.g., L-glutamine methyl ester) .
Q. What analytical techniques are essential for characterizing N-Cbz-L-glutamine benzyl ester?
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the Cbz (aromatic protons at δ 7.2–7.4 ppm) and benzyl ester (CH2 at δ 5.1–5.3 ppm). Mass spectrometry (MS) validates molecular weight (e.g., m/z 294.3 for C14H18N2O5). Purity is assessed via reverse-phase HPLC with UV detection at 220 nm .
Advanced Research Questions
Q. How can racemization be minimized during solid-phase peptide synthesis (SPPS) using N-Cbz-L-glutamine benzyl ester?
Racemization occurs under basic conditions or prolonged coupling times. Strategies include:
- Using low-basicity coupling reagents (e.g., HOBt/DIC instead of HATU).
- Limiting reaction temperatures to <25°C.
- Employing pre-activated esters to reduce exposure to basic environments .
Q. How do conflicting reports on deprotection efficiency using hydrogenolysis arise, and how can they be resolved?
Variability in deprotection efficiency (e.g., 70–95% yield) stems from catalyst activity (Pd/C vs. Pd(OH)2), hydrogen pressure (1–3 atm), and solvent choice (MeOH vs. THF). Troubleshooting involves optimizing catalyst loading (5–10% w/w) and monitoring reaction progress via TLC or LC-MS to halt at complete Cbz removal .
Q. What are the advantages of enzymatic vs. chemical methods for incorporating N-Cbz-L-glutamine benzyl ester into peptides?
Enzymatic methods (e.g., using granulosain) offer stereoselectivity and milder conditions, avoiding harsh reagents. However, chemical synthesis provides higher yields for non-natural peptides. A hybrid approach—using enzymes for coupling and chemical methods for deprotection—balances efficiency and selectivity .
Q. How can N-Cbz-L-glutamine benzyl ester be used to study glutamine metabolism in cancer cell models?
The protected form prevents premature degradation, enabling controlled release of L-glutamine in cell culture. Researchers can track isotopic labeling (e.g., 15N-Cbz-glutamine) via LC-MS to map metabolic flux in pathways like the TCA cycle or nucleotide biosynthesis .
Q. What solvent systems stabilize N-Cbz-L-glutamine benzyl ester during long-term storage?
Anhydrous DMF or DMSO at –20°C prevents hydrolysis of the benzyl ester. Avoid aqueous buffers or alcohols, which promote ester degradation. Lyophilization is unsuitable due to ester group instability .
Properties
Molecular Formula |
C20H22N2O5 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzyl (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C20H22N2O5/c21-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)22-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H2,21,23)(H,22,25)/t17-/m0/s1 |
InChI Key |
NNAVHDLGFPHCOB-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)N)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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